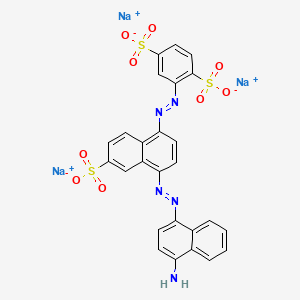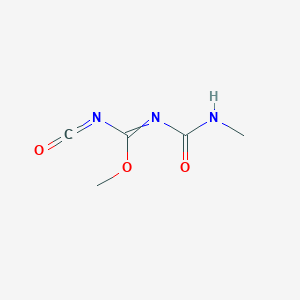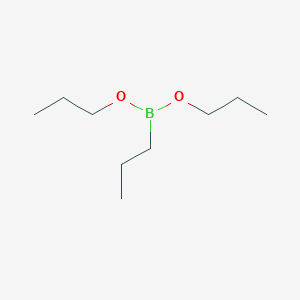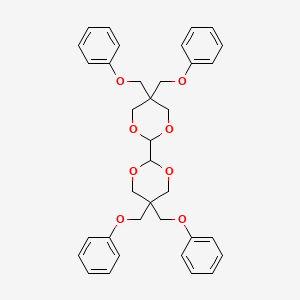
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a cyclopropane ring, which is a three-membered ring structure, and a carboxylate group. The compound’s chirality arises from the specific spatial arrangement of its atoms, making it an interesting subject for stereochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of (S)-2-chloropropionyl chloride with ethyl L-lactate. This reaction typically requires a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent like tetrahydrofuran (THF) and water (H2O) mixture .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo E2 elimination reactions, where the chlorine atom and a hydrogen atom are removed to form a double bond
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents like water or alcohol.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in solvents like ethanol or tert-butanol.
Major Products
Nucleophilic Substitution: The major products are typically alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene formed by the removal of the chlorine atom and a hydrogen atom.
Wissenschaftliche Forschungsanwendungen
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemical effects in reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions involving chiral substrates.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the departure of the chlorine atom .
Vergleich Mit ähnlichen Verbindungen
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate can be compared with other similar compounds such as:
Ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate: Similar structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.
Ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate: Fluorine is less reactive than chlorine, making this compound less prone to nucleophilic substitution.
Ethyl (1S,2S)-2-hydroxycyclopropane-1-carboxylate: The hydroxyl group makes this compound more polar and reactive in hydrogen bonding interactions
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
65475-67-4 |
|---|---|
Molekularformel |
C6H9ClO2 |
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9ClO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
QBCKLASPOHRDLY-UHNVWZDZSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[C@@H]1Cl |
Kanonische SMILES |
CCOC(=O)C1CC1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)






![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)
